REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:27])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]1(C(OCC2C=CC=CC=2)=O)[C:15](=[O:16])[CH2:14][CH2:13][CH2:12]1)[CH3:2].[H][H]>[Pd].C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4](=[O:27])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]1[CH2:12][CH2:13][CH2:14][C:15]1=[O:16])[CH3:2]
|
Name
|
( ii )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCCCCCC1(CCCC1=O)C(=O)OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
TEMPERATURE
|
Details
|
the filtrate refluxed two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The toluene was subsequently removed by evaporation
|
Type
|
DISTILLATION
|
Details
|
the residual oil distilled on the Kugelrohr apparatus
|
Type
|
CUSTOM
|
Details
|
removed the volatile impurities
|
Type
|
CUSTOM
|
Details
|
the bulk of the desired product was collected at 175°-180° C
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CCCCCCC1C(CCC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |